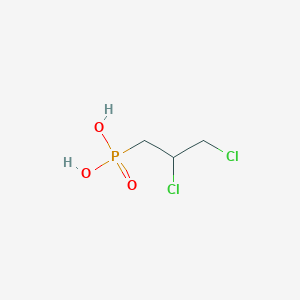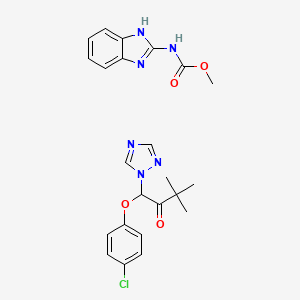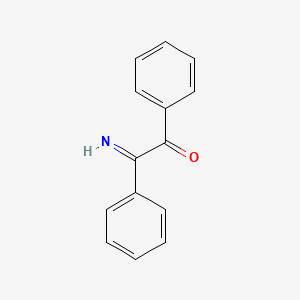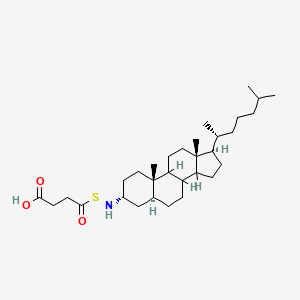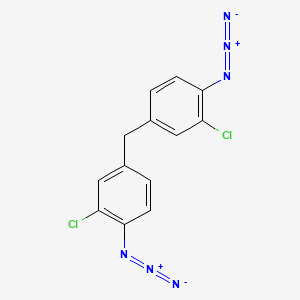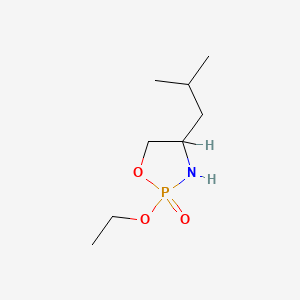
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide is a chemical compound with the molecular formula C8H18NO3P It is a member of the oxazaphospholidine family, which are heterocyclic compounds containing phosphorus, nitrogen, and oxygen atoms
Vorbereitungsmethoden
The synthesis of 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a phosphoramide with an alkylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In biology, it has potential applications as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use in drug development and as a therapeutic agent. In industry, it is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide involves its interaction with molecular targets and pathways within biological systems. It may act by inhibiting specific enzymes or proteins, disrupting cellular processes, or inducing oxidative stress. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide can be compared with other similar compounds in the oxazaphospholidine family. Similar compounds include 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, and 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-sulfide. These compounds share structural similarities but differ in their chemical properties and reactivity. The unique features of this compound, such as its specific functional groups and oxidation state, contribute to its distinct behavior and applications.
Eigenschaften
CAS-Nummer |
78447-75-3 |
|---|---|
Molekularformel |
C8H18NO3P |
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
2-ethoxy-4-(2-methylpropyl)-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H18NO3P/c1-4-11-13(10)9-8(6-12-13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
NLGBZMSRZDZUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=O)NC(CO1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


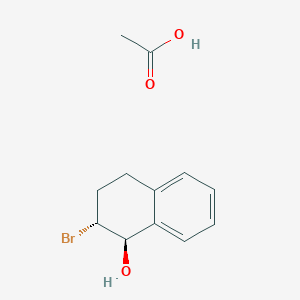
![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
![2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14436483.png)
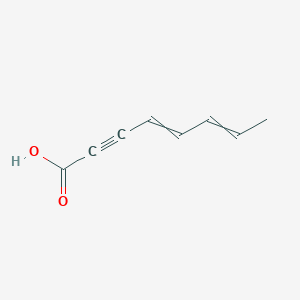

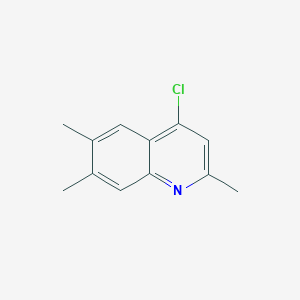
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
